

gabapentin enacarbil biorelevant dissolution testing fasted fed state

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Compound Focus: Gabapentin Enacarbil

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Introduction to the Application

Developing robust ER formulations requires anticipating how they will perform under human physiological conditions. **Gabapentin Enacarbil** is a prodrug of gabapentin, an anticonvulsant and analgesic drug [1]. It is formulated as a **wax matrix ER tablet** and is used for conditions like restless legs syndrome and postherpetic neuralgia [2].

The primary challenge is that standard dissolution methods (like USP Apparatus 2 and 4) can **underestimate the in vivo dissolution** and fail to predict **food effects** [3]. Food can alter gastrointestinal conditions, affecting drug release and absorption [4]. Biorelevant dissolution tests that simulate the changing environment of the human gut are essential for accurately predicting a drug's performance and reducing the risk of failure in late-stage clinical trials [4] [5].

Validated Methodology & Key Findings

The core of this application note is based on a study that successfully predicted the oral pharmacokinetics of **Gabapentin Enacarbil** ER tablets (Regnite) using a convolution-based in vitro-in vivo correlation (IVIVC) approach [3] [6].

- **Optimal Apparatus: USP Apparatus 3 (BioDis)** was identified as the most predictive apparatus. It simulates the transit of a dosage form through different compartments of the gastrointestinal tract by moving the dosage form through a series of vessels containing different media [3].
- **Less Predictive Methods:** USP Apparatus 2 (paddle) and USP Apparatus 4 (flow-through cell) were found to be less effective, as they resulted in slower dissolution profiles that did not match the observed in vivo data [3].

The following table summarizes the key experimental findings from the predictive study:

Table 1: Summary of Predictive Dissolution Methodology for **Gabapentin Enacarbil ER Tablets**

Aspect	Findings for Gabapentin Enacarbil
Predictive Apparatus	USP Apparatus 3 (BioDis)
Non-Predictive Apparatuses	USP Apparatus 2 (Paddle) & 4 (Flow-through cell)
Successful Prediction	Oral PK profile under fasted state
Analytical Technique	Convolution approach for IVIVC
Key Advantage	Method can account for food effects by adjusting biorelevant media to simulate fed state conditions.

Detailed Experimental Protocol

This section provides a step-by-step protocol for conducting a biorelevant dissolution study on a wax matrix ER tablet like **Gabapentin Enacarbil**, based on the cited literature and general principles [3] [4].

Materials and Equipment

- **Apparatus:** USP Apparatus 3 (BioDis).
- **Dissolution Media:**
 - **Simulated Gastric Fluid (SGF):** 0.1 M HCl with 2.92 g/L sodium chloride (pH ~1.2).

- **Simulated Intestinal Fluid (SIF):** 50 mM Phosphate Buffer (pH ~6.5).
- **Biorelevant Fed State Media:** Can include additives like FaSSIF/FeSSIF/FaSSGF powders to simulate the fed state intestinal environment [4].
- **Test Formulation:** **Gabapentin Enacarbil** ER tablets (e.g., Regnite 300 mg).
- **Reference Formulation:** Comparator product (if performing a bioequivalence assessment).

Procedure Setup

- **Apparatus Settings:**
 - **Dipping Speed:** Typically set to 15-20 dips per minute to simulate physiological agitation [4].
 - **Temperature:** Maintain all media at 37 ± 0.5 °C.
- **Media Schedule:**
 - The dosage form is transferred through a series of vessels according to a schedule designed to mimic gastrointestinal transit.
 - **Example Schedule:**
 - **Vessel 1 (Stomach, fasted):** SGF, pH 1.2, for 1 hour.
 - **Vessel 2 (Duodenum):** SIF, pH 6.5, for the remainder of the test (e.g., up to 24 hours).

Table 2: Example of a Detailed Media Schedule for USP Apparatus 3

Vessel Sequence	Medium	pH	Residence Time	Purpose
Vessel 1	SGF	1.2	1 hour	Simulate gastric release in fasted state
Vessel 2	SIF	6.5	2 hours	Simulate release in the upper small intestine
Vessel 3	SIF	6.5	2 hours	Continue intestinal release simulation
Vessels 4+	SIF	6.5	Up to 24 hours	Simulate prolonged release in the lower GI tract

Sample Analysis

- **Sampling Times:** Withdraw aliquots from each vessel at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, 20, 24 hours).

- **Analytical Method:** Use a validated High-Performance Liquid Chromatography (HPLC) method with UV detection [4].
 - **Column:** C18 (e.g., XBridge C18, 75 × 4.6 mm, 3.5 μm).
 - **Mobile Phase:** Acetonitrile and 0.2% Trifluoroacetic acid (35:65, v/v).
 - **Flow Rate:** 1.2 mL/min (isocratic).
 - **Detection:** UV at 246 nm.
 - **Injection Volume:** 5.0 μL.

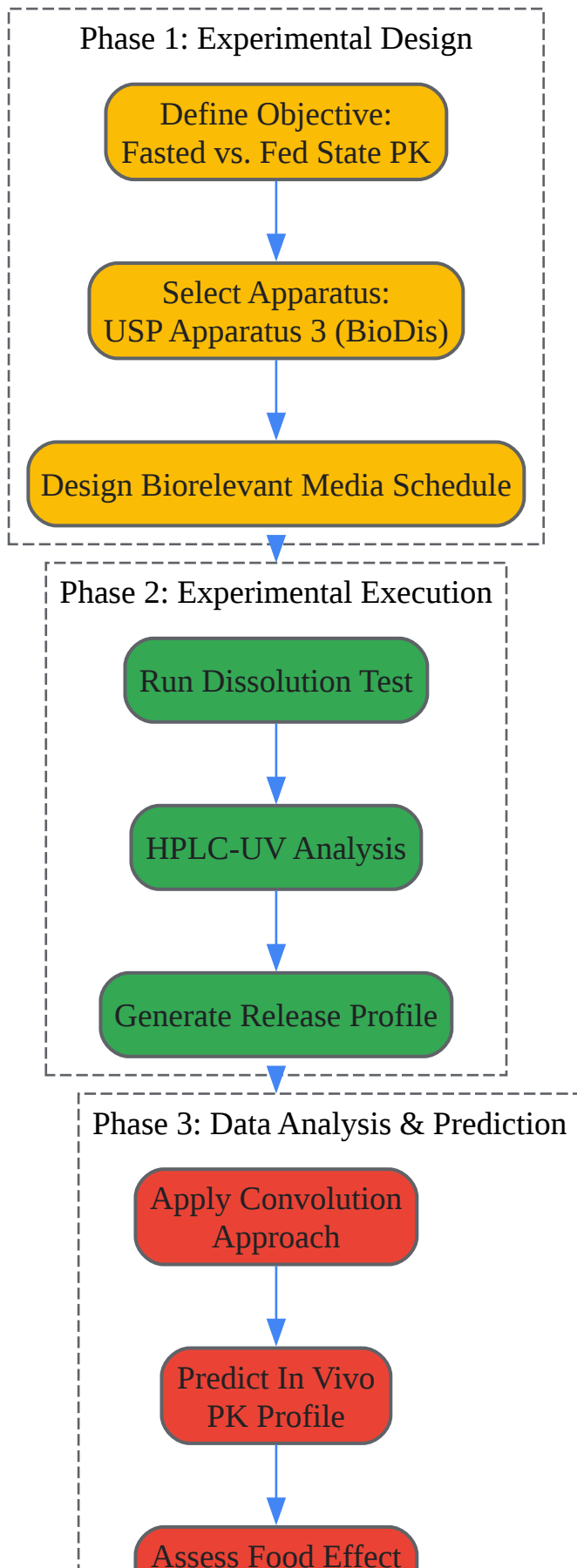
Data Processing

- Calculate the cumulative percentage of drug released over time.
- Use the **convolution approach** to convert the in vitro dissolution profile into a predicted in vivo plasma concentration-time profile. This mathematical technique uses the dissolution data as the input function and a known unit impulse response (often from an oral solution) to simulate the PK profile [3].

Data Interpretation and Application

- **Similarity Factor (f2):** Calculate the f2 factor to compare the dissolution profile of a test formulation against the reference (brand) product. An **f2 value > 50** indicates similarity in standard dissolution conditions [4].
- **Predicting Food Effects:** To simulate the **fed state**, modify the protocol. This may involve using a different initial medium (e.g., starting at a higher pH like 4.5 and gradually decreasing it), incorporating fats or surfactants to mimic the fed intestinal environment, and potentially adjusting the agitation stress to simulate the more robust mechanical forces present in a full stomach [4].

The overall workflow, from experimental setup to prediction, is illustrated below.





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Diagram 1: Workflow for Predicting Pharmacokinetics using Biorelevant Dissolution.

Conclusion

Using **USP Apparatus 3 with biorelevant media** and a **convolution approach** provides a powerful tool for predicting the in vivo performance and food effects of **Gabapentin Enacarbil ER** tablets during the drug development process. This methodology can help optimize formulations, support waivers for certain bioequivalence studies, and de-risk the development of generic ER products by providing early, predictive in vitro data.

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